

CAS number and molecular structure of 6-Chlorochromone-2-carboxylic acid.

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Compound of Interest

Compound Name: 6-Chlorochromone-2-carboxylic acid

Cat. No.: B1581426

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An In-Depth Technical Guide to **6-Chlorochromone-2-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-Chlorochromone-2-carboxylic acid**, a key intermediate in organic synthesis with significant potential in the pharmaceutical and agrochemical sectors. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Core Compound Identity and Physicochemical Properties

6-Chlorochromone-2-carboxylic acid, also known by its synonym 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic Acid, is a solid, crystalline compound at room temperature, typically appearing as a white to pale cream powder.^{[1][2]} Its core structure is a chromone ring, which is a benzopyran-4-one, substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position.

Molecular Structure:

Caption: Molecular Structure of **6-Chlorochromone-2-carboxylic acid**.

This unique structure imparts enhanced reactivity, making it a valuable building block in medicinal chemistry.[2] The chromone backbone itself is considered a "privileged structure" in drug discovery, frequently appearing in pharmacologically active compounds.

Table 1: Physicochemical Properties of **6-Chlorochromone-2-carboxylic acid**

Property	Value	Source(s)
CAS Number	5006-45-1	[1][2][3]
Molecular Formula	C ₁₀ H ₅ ClO ₄	[1][2][3]
Molecular Weight	224.60 g/mol	[1][3]
Appearance	White to Almost white powder/crystal	[1][2]
Melting Point	269 °C	[1]
Purity	>98.0%	[1]
Storage	Room Temperature, recommended <15°C in a cool, dark place	[1]

Synthesis of Chromone-2-carboxylic Acids: A Mechanistic Overview

The synthesis of chromone-2-carboxylic acids typically involves a condensation reaction between a substituted 2-hydroxyacetophenone and an oxalate ester, followed by cyclization and hydrolysis. This classical approach can be optimized using microwave-assisted techniques to improve yields and reduce reaction times.

A general synthetic pathway is outlined below:



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Caption: General Synthetic Workflow for Chromone-2-carboxylic Acids.

Causality in Experimental Choices:

- **Starting Material:** The choice of the substituted 2-hydroxyacetophenone determines the substitution pattern on the final chromone ring. For **6-Chlorochromone-2-carboxylic acid**, the starting material would be 5'-chloro-2'-hydroxyacetophenone.
- **Condensation Reagent:** Diethyl oxalate or ethyl oxalate serves as the source for the C2-carboxylic acid group of the chromone.
- **Base Catalyst:** A strong base like sodium ethoxide (NaOEt) is crucial to deprotonate the phenolic hydroxyl group of the acetophenone, initiating the condensation reaction.
- **Cyclization and Hydrolysis:** The reaction mixture is typically heated, often under microwave irradiation, to facilitate the intramolecular cyclization to form the chromone ring. Subsequent acidification with an acid like HCl hydrolyzes the ethyl ester to the final carboxylic acid.

Microwave-assisted synthesis has been shown to significantly improve the yield of this reaction, with studies reporting yields of up to 87% for similar bromo-substituted analogues.^[4]

Applications in Research and Drug Development

The chromone scaffold is a cornerstone in medicinal chemistry, and **6-Chlorochromone-2-carboxylic acid** serves as a key intermediate in the synthesis of various bioactive molecules.

- **Pharmaceutical Development:** Chromone derivatives have been extensively researched for their anti-inflammatory, antimicrobial, and anticancer properties.^[5] This compound is a valuable starting material for creating novel therapeutic agents targeting these areas.
- **Agrochemicals:** Beyond pharmaceuticals, this class of compounds is utilized in developing agrochemical products, contributing to crop protection formulations.^[5] The unique structure can be modified to design compounds that effectively target pests while aiming for minimal environmental impact.

- **Biological Research:** It is used in studies to investigate the mechanisms of action of certain enzymes and proteins, aiding in the understanding of fundamental cellular processes.

Spectroscopic and Analytical Characterization

The structure of **6-Chlorochromone-2-carboxylic acid** can be unequivocally confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy: As a carboxylic acid, two characteristic absorptions are expected:

- A very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} .^[6]
- A strong C=O (carbonyl) stretching band around 1710 cm^{-1} .^[6] The conjugation with the aromatic ring and the double bond in the pyran ring may shift this value slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The carboxylic acid proton (O-H) is expected to be highly deshielded, appearing as a broad singlet far downfield, typically in the 10-12 ppm region.^[6] The aromatic and vinyl protons on the chromone ring will appear in the aromatic region (typically 7-9 ppm), with splitting patterns determined by their coupling relationships.
- ^{13}C NMR: The carbonyl carbon of the carboxylic acid will be observed around 165-185 ppm, while the ketone carbonyl carbon will also be in the downfield region. The aromatic and vinyl carbons will appear in the 100-160 ppm range.

Exemplar Experimental Protocol: Microwave-Assisted Synthesis

The following is a detailed, self-validating protocol adapted from established methods for the synthesis of chromone-2-carboxylic acids.^{[4][7]}

Objective: To synthesize a 6-substituted chromone-2-carboxylic acid via a microwave-assisted Claisen-Schmidt condensation and subsequent cyclization/hydrolysis.

Materials:

- 5'-Chloro-2'-hydroxyacetophenone
- Diethyl oxalate
- Sodium ethoxide (EtONa)
- Ethanol (anhydrous)
- Hydrochloric acid (HCl), 1 M solution
- Microwave synthesis reactor
- Standard laboratory glassware
- Thin-Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup:
 - In a microwave reaction vessel, dissolve 5'-chloro-2'-hydroxyacetophenone (1 equivalent) in anhydrous ethanol.
 - Add sodium ethoxide (1.1 equivalents) to the solution and stir until dissolved.
 - Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.
- Microwave Irradiation:
 - Seal the vessel and place it in the microwave reactor.
 - Heat the reaction mixture to 120°C and maintain this temperature for 15-30 minutes. The progress can be monitored by TLC.
- Hydrolysis and Precipitation:
 - After cooling the reaction vessel to room temperature, carefully add 1 M HCl solution until the pH is acidic (pH 1-2).

- The addition of acid will cause the product, **6-Chlorochromone-2-carboxylic acid**, to precipitate out of the solution.
- Isolation and Purification:
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials or byproducts.
 - Dry the purified product under vacuum.
- Validation:
 - Confirm the identity and purity of the final product using melting point analysis, IR, and NMR spectroscopy. The obtained data should match the expected values for **6-Chlorochromone-2-carboxylic acid**.

This protocol provides a robust and efficient method for the synthesis of the target compound, with the in-process TLC monitoring and final spectroscopic analysis serving as self-validating checkpoints.

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